Cisapride

Übersicht

Beschreibung

Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . Discovered by Janssen Pharmaceuticals in 1980, it has been used to treat gastroesophageal reflux disease and diabetic gastroparesis . due to serious cardiac side effects, its use has been limited or withdrawn in many countries .

Vorbereitungsmethoden

Cisaprid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die folgenden Schritte umfassen:

Synthese des Zwischenprodukts: Das Zwischenprodukt wird hergestellt, indem 4-Amino-5-Chlor-2-Methoxybenzoesäure mit Thionylchlorid umgesetzt wird, um das entsprechende Säurechlorid zu bilden.

Bildung von Cisaprid: Das Zwischenprodukt wird dann mit Ammoniak umgesetzt, um Cisaprid zu bilden.

Industrielle Produktionsverfahren beinhalten die Optimierung dieser Reaktionen für die großtechnische Synthese, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Cisaprid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Katalysatoren und kontrollierte Temperaturen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Disorders

Cisapride's primary application remains in the treatment of gastrointestinal disorders. It enhances motility through the stimulation of 5-HT4 receptors, which increases peristalsis and improves gastric emptying.

- Gastroesophageal Reflux Disease (GERD) : this compound was widely used for GERD due to its ability to increase lower esophageal sphincter pressure and improve esophageal motility, thus reducing reflux episodes .

- Gastroparesis : Studies have shown that this compound can alleviate symptoms of gastroparesis by enhancing gastric emptying rates .

Diabetes Management

Recent research has unveiled this compound's potential role in managing diabetes through its effects on glucose metabolism.

- Hypoglycemia Induction : A study indicated that this compound could induce hypoglycemia by increasing insulin secretion via the inhibition of KCNH6 potassium channels in pancreatic β-cells. This effect was particularly noted when administered alongside tolbutamide, suggesting a synergistic effect on insulin secretion .

- Improved Insulin Sensitivity : Long-term administration of this compound in animal models demonstrated significant reductions in blood glucose levels and enhanced insulin sensitivity, indicating its potential as an adjunct therapy in diabetes management .

Off-label Uses

This compound has been utilized off-label for various conditions beyond its approved indications:

- Functional Dyspepsia : Some clinicians prescribe this compound for functional dyspepsia due to its motility-enhancing properties .

- Constipation : It has been employed to treat constipation-predominant irritable bowel syndrome (IBS) due to its ability to promote intestinal transit .

Research Studies and Findings

Numerous studies have investigated this compound's mechanisms and effects:

Wirkmechanismus

Cisapride acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . The molecular targets involved include the serotonin 5-HT4 receptors and the myenteric plexus .

Vergleich Mit ähnlichen Verbindungen

Cisaprid ähnelt anderen prokinetischen Mitteln wie Metoclopramid und Domperidon, hat aber einzigartige Eigenschaften:

Metoclopramid: Im Gegensatz zu Cisaprid hat Metoclopramid zentrale antidopaminerge Wirkungen, die zu Nebenwirkungen wie Spätdyskinesie führen können.

Die Einzigartigkeit von Cisaprid liegt in seiner selektiven Serotonin-5-HT4-Rezeptor-Agonismus, der prokinetische Wirkungen ohne signifikante Nebenwirkungen auf das zentrale Nervensystem bietet .

Eigenschaften

CAS-Nummer |

104860-73-3 |

|---|---|

Molekularformel |

C23H29ClFN3O4 |

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

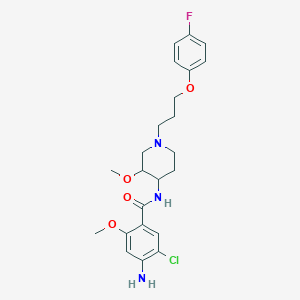

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |

InChI-Schlüssel |

DCSUBABJRXZOMT-UHFFFAOYSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Kanonische SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Color/Form |

White to slightly biege powde |

Key on ui other cas no. |

81098-60-4 |

Löslichkeit |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

Synonyme |

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.